1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-5-7-11(8-6-10)14-17-18-15(23-14)16-13(20)12-4-3-9-19(12)24(2,21)22/h5-8,12H,3-4,9H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYFXSCAIDXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfonyl group: This step often involves the reaction of a suitable sulfonyl chloride with the pyrrolidine derivative.
Coupling reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated pyrrolidine under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Amide Hydrolysis
The pyrrolidine carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is critical for stability studies in drug development. For example, amide hydrolysis in similar pyrrolidine derivatives is catalyzed by enzymes or harsh chemical conditions .
Methylsulfonyl Group Reactivity
The methylsulfonyl group (-SO₂Me) can act as a leaving group in nucleophilic substitution reactions. Such transformations are common in sulfonamide chemistry, particularly under alkaline conditions or with strong nucleophiles like amines .
Oxadiazole Ring Stability
1,3,4-Oxadiazoles are generally stable heterocycles but may undergo ring-opening reactions under extreme conditions (e.g., strong acids/bases or high temperatures). The p-tolyl substituent at position 5 could influence regioselectivity in such reactions .
Hydrolysis of Amide Moiety
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | HCl | Pyrrolidine-2-carboxylic acid | |
| Alkaline Hydrolysis | NaOH, ethanol/water | NaOH | Pyrrolidine-2-carboxylate salt |
Nucleophilic Substitution at Methylsulfonyl Group
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Aminolysis | NH₃, DMF, 80°C | Ammonia | N-Hydroxy pyrrolidine derivative | |
| Alkoxide Attack | NaOEt, EtOH | Sodium ethoxide | Ethoxy pyrrolidine derivative |
Oxadiazole Ring Reactivity
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Ring Opening (acid) | H₂SO₄, 100°C | Sulfuric acid | Decomposed oxadiazole fragments |
Mechanistic Insights
-
Amide hydrolysis follows a nucleophilic acyl substitution mechanism, with the carbonyl oxygen acting as a leaving group. The reaction rate depends on pH and temperature, as observed in analogous pyrrolidine amides .
-
Methylsulfonyl group substitution proceeds via an SN2 mechanism, facilitated by the electron-withdrawing nature of the sulfonyl group. Steric hindrance from the pyrrolidine ring may reduce reaction rates .
-
Oxadiazole stability is influenced by substituents; electron-donating groups (e.g., p-tolyl) may enhance ring stability compared to electron-withdrawing groups .
Scientific Research Applications
Histone Deacetylase Inhibition
One of the primary applications of this compound is as a selective inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 plays a crucial role in various cellular processes, including gene expression regulation, cell cycle progression, and apoptosis. Inhibition of HDAC6 has been linked to therapeutic effects in several diseases:
- Cancer : The selective inhibition of HDAC6 can induce apoptosis in cancer cells and enhance the efficacy of other anticancer therapies. Studies indicate that compounds similar to 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide exhibit promising anticancer activity by modulating histone acetylation patterns .
- Neurological Disorders : HDAC6 inhibitors have shown potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease by promoting neuroprotection and improving cognitive function .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By inhibiting HDAC6, it may reduce inflammation in various models of inflammatory diseases. This action could be beneficial in conditions such as rheumatoid arthritis and multiple sclerosis .
Autoimmune Diseases
Given its ability to modulate immune responses through HDAC inhibition, this compound may have applications in treating autoimmune diseases. The selective nature of HDAC6 inhibition could minimize side effects commonly associated with broader-spectrum HDAC inhibitors .
Case Studies
Several studies have documented the efficacy of compounds within the same class as this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that a similar oxadiazole derivative significantly inhibited the proliferation of various cancer cell lines while sparing normal cells, highlighting its selective action .
- Neuroprotective Effects : Research has shown that another derivative improved cognitive function in animal models of Alzheimer's disease through mechanisms involving increased histone acetylation and neurotrophic factor expression .
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and oxadiazole groups are known to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights structural variations between the target compound and analogs from the provided evidence:
Key Observations:
- Heterocycle Variations: The target compound uses an oxadiazole ring, whereas analogs in and incorporate thiadiazole or thioether linkages.
- Substituent Effects : The p-tolyl group in the target compound and derivatives suggests a preference for hydrophobic interactions, while fluorophenyl () or chlorophenyl () groups may enhance electronic effects or steric bulk .
- Sulfonamide vs. Sulfonyl : The methylsulfonyl group in the target compound differs from the sulphonamide in , which directly participates in hydrogen bonding in DPP-4 inhibition .
Anti-Diabetic Potential:
- highlights that piperazine sulphonamide derivatives with the 5-(p-tolyl)-1,3,4-oxadiazole scaffold exhibit DPP-4 inhibition (IC₅₀ values: 0.8–3.2 μM) and in vivo glucose-lowering effects in diabetic models .
Solubility and Stability:
- The methylsulfonyl group in the target compound likely improves aqueous solubility compared to the 5-oxopyrrolidine in , which has a ketone that may reduce solubility .
Biological Activity
1-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article reviews its biological activity based on recent findings from various studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylsulfonyl group and an oxadiazole moiety. Its structure can be represented as follows:
This molecular configuration is crucial for its interaction with biological targets.
Histone Deacetylase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against HDAC6. HDAC6 is implicated in various diseases including cancer and neurodegenerative disorders. Selective HDAC6 inhibitors are sought after due to their potential to minimize side effects associated with non-selective HDAC inhibitors .
Table 1: HDAC Inhibition Activity of Related Compounds
| Compound Name | HDAC Inhibition IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.2 | Moderate |
| This compound | TBD | TBD |
Note: TBD denotes values that require further investigation.
Anticancer Activity
Studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit strong cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines .
Table 2: Cytotoxicity of Oxadiazole Derivatives
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| CEM-13 (Leukemia) | 5a | 0.8 |
| MCF-7 (Breast Cancer) | 5b | 0.65 |
| U-937 (Monocytic Leukemia) | 5a | 0.9 |
The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways in cancer cells by increasing p53 expression levels and activating caspase cascades .
Case Studies
- Study on Anticancer Activity : A case study evaluated the effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts .
- HDAC6 Inhibition : Another study focused on the selective inhibition of HDAC6 by oxadiazole derivatives, demonstrating their potential in treating HDAC6-related diseases such as multiple myeloma and other cancers .
Q & A
What are the key considerations for designing synthetic pathways for 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide?
Level: Basic
Methodological Answer:
Synthetic routes should prioritize regioselectivity and yield optimization. For example, the oxadiazolyl moiety can be synthesized via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or Tf₂O). The methylsulfonyl group may be introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation . Statistical design of experiments (DoE) can minimize trial-and-error approaches by identifying critical parameters (temperature, stoichiometry) for yield optimization .
How can researchers resolve contradictory spectroscopic data during structural characterization?
Level: Advanced
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities or dynamic equilibria (e.g., rotamers). For this compound:
- NMR: Use 2D techniques (¹H-¹³C HSQC, NOESY) to resolve overlapping signals, particularly in the pyrrolidine and oxadiazole regions.
- MS/MS Fragmentation: Compare experimental fragmentation patterns with computational predictions (e.g., using Mass Frontier or CFM-ID).
- X-ray Crystallography: If crystallizable, resolve absolute configuration and confirm substituent positions, as demonstrated for structurally related oxadiazole derivatives .
What computational methods are suitable for predicting the reactivity of the methylsulfonyl group in catalytic systems?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonamide bond cleavage or substitution. Key steps:
Optimize geometry of the compound and proposed intermediates.
Calculate activation energies for pathways involving nucleophilic attack or elimination.
Validate with experimental kinetic data (e.g., Arrhenius plots).
ICReDD’s hybrid computational-experimental workflows, combining quantum chemistry and reaction path searches, are effective for narrowing optimal conditions .
How can stability studies be designed to assess degradation pathways under varying storage conditions?
Level: Basic
Methodological Answer:
- Forced Degradation: Expose the compound to stress conditions (heat: 40–80°C; humidity: 75% RH; light: UV/Vis). Monitor via HPLC-UV/HRMS to identify degradation products.
- Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life under standard storage (e.g., –20°C, desiccated).
- Hygroscopicity Testing: Dynamic vapor sorption (DVS) analysis quantifies moisture uptake, critical for oxadiazole stability .
What advanced analytical techniques are recommended for quantifying trace impurities in bulk samples?
Level: Advanced
Methodological Answer:
- LC-MS/MS with MRM: Target-specific impurities (e.g., unreacted p-tolyl intermediates) with limits of detection (LOD) <0.1%.
- NMR qNMR: Use ¹³C-labeled internal standards for absolute quantification of stereoisomers.
- ICP-MS: Detect metal catalysts (e.g., Pd, Cu) from synthetic steps, ensuring compliance with ICH Q3D guidelines .
How can reaction fundamentals inform reactor design for scaling up synthesis?
Level: Advanced
Methodological Answer:
- Microkinetic Modeling: Integrate rate equations for each step (e.g., oxadiazole cyclization, sulfonylation) to optimize residence time in flow reactors.
- Membrane Separation: Use nanofiltration membranes to remove unreacted reagents continuously, improving purity and yield (see CRDC subclass RDF2050104) .
- Scale-Up Criteria: Match mixing efficiency (via Reynolds number) and heat transfer (via Nusselt number) between lab and pilot scales .
What strategies mitigate hazards during large-scale handling of the compound?
Level: Basic
Methodological Answer:
- Thermal Hazard Assessment: Perform DSC/TGA to identify exothermic decomposition thresholds.
- Ventilation: Use fume hoods with ≥0.5 m/s face velocity during weighing/dissolution (per OSHA guidelines).
- Waste Management: Neutralize sulfonic acid byproducts with CaCO₃ before disposal, as outlined in TCI America’s SDS protocols .
How do researchers validate the biological activity of this compound against computational predictions?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Compare binding scores with experimental IC₅₀ values from enzyme assays.
- SPR Biosensing: Measure real-time binding kinetics (ka/kd) to confirm predicted interactions.
- Meta-Analysis: Cross-reference PubChem BioAssay data (e.g., AID 743255) with in-house results to resolve discrepancies .
What environmental impact assessments are relevant for lab-scale disposal?
Level: Basic
Methodological Answer:
- Ecotoxicity Screening: Use Vibrio fischeri bioluminescence inhibition assays (EC₅₀) for aquatic toxicity.
- PBT Profiling: Estimate persistence (BIOWIN models), bioaccumulation (log Kow), and toxicity (ECOSAR) per EPA guidelines.
- Degradation Pathways: Test photolytic degradation under simulated sunlight (λ >290 nm) to identify persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
